molecular formula C20H23NO3 B2607230 [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate CAS No. 1211835-70-9

[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate

Cat. No.: B2607230
CAS No.: 1211835-70-9
M. Wt: 325.408
InChI Key: BALHKGYLIJTCHP-UHFFFAOYSA-N
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Description

[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate is a carbamate ester derivative characterized by a 2-phenylbutanoate ester backbone and a carbamoyl group linked to a 3-ethylphenyl substituent. This article focuses on its comparison with structurally related compounds, emphasizing substituent effects, synthesis, and physicochemical properties.

Properties

IUPAC Name

[2-(3-ethylanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-3-15-9-8-12-17(13-15)21-19(22)14-24-20(23)18(4-2)16-10-6-5-7-11-16/h5-13,18H,3-4,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALHKGYLIJTCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC(=O)C(CC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate typically involves the reaction of 3-ethylphenyl isocyanate with methyl 2-phenylbutanoate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include:

  • Temperature: 50-70°C
  • Solvent: Anhydrous toluene or dichloromethane
  • Catalyst: Tertiary amine or metal catalyst

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

    Oxidation: The phenyl rings can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Hydrolysis: 3-ethylphenylamine and 2-phenylbutanoic acid

    Oxidation: Quinones or other oxidized phenyl derivatives

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: Explored for its potential as a prodrug, where the carbamate linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate involves the interaction of its carbamate group with biological targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is often reversible, allowing the compound to act as a temporary modulator of enzyme function.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 3-ethyl group in the target compound likely increases lipophilicity compared to the 4-chloro (electron-withdrawing, ) or 3-hydroxy (polar, ) analogs, influencing solubility and membrane permeability.
  • Functional Groups : Carbamates (target compound and ) exhibit greater hydrolytic stability than ureas () or hydrazones (), which may degrade under acidic conditions.

Physicochemical Properties (Table 2)

Compound Name Molecular Weight (g/mol) Retention Time (HPLC/LCMS) Solubility (Predicted) Reference
This compound ~325 N/A Low (lipophilic) N/A
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate ~257 1.2 min (LCMS) Moderate
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride ~193 0.8 min (LCMS) High (polar, ionic)

Discussion:

  • The target compound’s higher molecular weight and aromaticity suggest lower solubility compared to smaller, non-aromatic analogs like those in .
  • Retention times in LCMS (e.g., 1.2 min for trifluoroethylamino derivative ) correlate with polarity; the target compound’s retention time would likely exceed these values due to increased lipophilicity.

Biological Activity

[(3-Ethylphenyl)carbamoyl]methyl 2-phenylbutanoate is an organic compound belonging to the carbamate class. Its unique structure, featuring a carbamoyl group attached to a phenyl ring and a phenylbutanoate moiety, positions it as a significant subject of study in biological and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C16H19NO2, and it is characterized by the following structural features:

  • Carbamoyl Group : Influences reactivity and biological interactions.
  • Phenyl Ring : Contributes to hydrophobicity and potential interactions with biomolecules.
  • Butanoate Moiety : May enhance metabolic stability and bioavailability.

The biological activity of this compound primarily involves the interaction of its carbamate group with various biological targets. The mechanism is hypothesized to include:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, leading to reversible inhibition or modulation of enzyme function. This property is particularly valuable in drug design as it allows for temporary regulation of enzyme activity without permanent alteration of the enzyme structure.
  • Biochemical Probes : The compound has been investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving carbamates, providing insights into metabolic pathways and enzyme kinetics.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types.
  • Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics or antifungal agents.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
[(3-Methylphenyl)carbamoyl]methyl 2-phenylbutanoateMethyl group instead of ethylSimilar enzyme inhibition
[(3-Propylphenyl)carbamoyl]methyl 2-phenylbutanoatePropyl group may alter solubilityPotentially lower activity
[(3-Isopropylphenyl)carbamoyl]methyl 2-phenylbutanoateIsopropyl group could enhance reactivityInvestigated for similar properties

Case Studies

  • Anticancer Efficacy : A study explored the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research conducted on the interaction between this compound and specific enzymes demonstrated that it could serve as a reversible inhibitor, providing valuable data for drug development targeting enzyme-related diseases.

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